molecular formula C8H6ClIN4O B1466821 N-(6-chloro-3-iodoimidazo[1,2-b]pyridazin-2-yl)acetamide CAS No. 1162680-96-7

N-(6-chloro-3-iodoimidazo[1,2-b]pyridazin-2-yl)acetamide

Cat. No.: B1466821
CAS No.: 1162680-96-7
M. Wt: 336.52 g/mol
InChI Key: GPMFRGLHEJIIDJ-UHFFFAOYSA-N
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Description

N-(6-chloro-3-iodoimidazo[1,2-b]pyridazin-2-yl)acetamide: is a heterocyclic compound that features both chlorine and iodine substituents on an imidazo[1,2-b]pyridazine core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(6-chloro-3-iodoimidazo[1,2-b]pyridazin-2-yl)acetamide typically involves the functionalization of the imidazo[1,2-b]pyridazine scaffold. One common method includes the halogenation of the imidazo[1,2-b]pyridazine core followed by acylation to introduce the acetamide group. The reaction conditions often involve the use of halogenating agents such as iodine monochloride and acylating agents like acetic anhydride .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale halogenation and acylation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: N-(6-chloro-3-iodoimidazo[1,2-b]pyridazin-2-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or thiocyanato derivatives, while oxidation and reduction reactions can produce various oxidized or reduced forms of the compound .

Mechanism of Action

The mechanism of action of N-(6-chloro-3-iodoimidazo[1,2-b]pyridazin-2-yl)acetamide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

  • 6-chloro-3-nitroimidazo[1,2-b]pyridazine
  • 3-bromoimidazo[1,2-b]pyridazine
  • N-(pyridin-2-yl)amides

Uniqueness: N-(6-chloro-3-iodoimidazo[1,2-b]pyridazin-2-yl)acetamide is unique due to the presence of both chlorine and iodine substituents, which can significantly influence its chemical reactivity and biological activity. This dual halogenation provides distinct properties compared to other similar compounds .

Properties

IUPAC Name

N-(6-chloro-3-iodoimidazo[1,2-b]pyridazin-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClIN4O/c1-4(15)11-8-7(10)14-6(12-8)3-2-5(9)13-14/h2-3H,1H3,(H,11,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPMFRGLHEJIIDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(N2C(=N1)C=CC(=N2)Cl)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClIN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a CHCl3 (20 mL) solution of N-(6-chloroimidazo[1,2-b]pyridazin-2-yl)acetamide (320.4 mg, 1521 μmol) was added n-iodosuccinimide (167.4 μl, 1673 μmol) as a solid in a single portion. The solution was maintained at rt for 20 min, then poured into water. The resulting mixture was extracted with CH2Cl2 (1×50 mL). The layers were separated and the organic layer was washed with saturated aqueous Na2S2O3 (1×20 mL) and brine (1×10 mL). The organic layer was dried (Na2SO4) and concentrated for purification by MPLC (CombiFlash® Companion®, Teledyne Isco, Lincoln, Nebr.). The residue was taken up in minimal CH2Cl2/MeOH and absorbed onto a 25 g silica loading cartridge and passed through a Redi-Sep® pre-packed silica gel column (80 g) (Teledyne Isco, Lincoln, Nebr.) using a gradient of 1% MeOH in CH2Cl2 to 10% MeOH in CH2Cl2 to afford N-(6-chloro-3-iodoimidazo[1,2-b]pyridazin-2-yl)acetamide (427.0 mg, 83.41% yield) as a grey solid. LCMS (ESI positive ionization) m/z: 337.2 (M+1).
Name
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
320.4 mg
Type
reactant
Reaction Step One
Quantity
167.4 μL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(6-chloro-3-iodoimidazo[1,2-b]pyridazin-2-yl)acetamide
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N-(6-chloro-3-iodoimidazo[1,2-b]pyridazin-2-yl)acetamide

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